molecular formula C5H8O2 B12562102 5-Hydroxypent-3-en-2-one CAS No. 193470-76-7

5-Hydroxypent-3-en-2-one

Cat. No.: B12562102
CAS No.: 193470-76-7
M. Wt: 100.12 g/mol
InChI Key: XPFOROLZROZXCS-UHFFFAOYSA-N
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Description

5-Hydroxypent-3-en-2-one: is an organic compound with the molecular formula C5H8O2 It is a hydroxylated derivative of pent-3-en-2-one, characterized by the presence of a hydroxyl group at the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypent-3-en-2-one can be achieved through several methods. One common approach involves the enantioselective bioreduction of 5-hexen-2-one using cells of Rhodococcus erythropolis actinobacteria. This process yields (S)-5-hexen-2-ol, which can then undergo ozonolytic cleavage followed by reduction with sodium borohydride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar bioreduction and reduction techniques. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypent-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-oxopent-3-en-2-one.

    Reduction: Formation of 5-hydroxypentanol.

    Substitution: Formation of various substituted pent-3-en-2-one derivatives.

Scientific Research Applications

Chemistry: 5-Hydroxypent-3-en-2-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for studying hydroxylation reactions in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals. Its hydroxyl group makes it a versatile building block for drug development .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Hydroxypent-3-en-2-one
  • 3-Hydroxypent-3-en-2-one
  • 2-Hydroxypent-3-en-2-one

Comparison: 5-Hydroxypent-3-en-2-one is unique due to the position of the hydroxyl group at the fifth carbon atom. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

193470-76-7

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

5-hydroxypent-3-en-2-one

InChI

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h2-3,6H,4H2,1H3

InChI Key

XPFOROLZROZXCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCO

Origin of Product

United States

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